Head-to-Head Kinetic Parameter Comparison: ApNA vs. Decanoyl p-Nitroanilide (DepNA) vs. Anandamide (AEA) for FAAH
ApNA exhibits a lower binding affinity (higher Km) but a more favorable turnover number compared to the endogenous substrate anandamide (AEA). Specifically, under identical assay conditions (pH 9.0, wild-type rat FAAH), ApNA displays a Km of 60 µM and a kcat of 0.48 s⁻¹, whereas AEA shows a Km of 16.9 µM and a kcat of 5.8 s⁻¹ [1][2]. Compared to the shorter-chain synthetic substrate decanoyl p-nitroanilide (DepNA; Km = 57 µM, kcat = 0.56 s⁻¹), ApNA demonstrates a slightly higher Km but a comparable kcat, reflecting the enzyme's preference for acyl chains ≥9 carbons but with nuanced differences in binding and catalysis for polyunsaturated versus saturated chains [1][3]. This establishes ApNA as a distinct substrate whose kinetic behavior provides a specific window into FAAH's catalytic mechanism for long-chain polyunsaturated amides, distinct from both the natural ligand (AEA) and saturated synthetic analogs (DepNA).
| Evidence Dimension | Michaelis Constant (Km) and Turnover Number (kcat) |
|---|---|
| Target Compound Data | Km = 60 µM; kcat = 0.48 s⁻¹ |
| Comparator Or Baseline | Anandamide (AEA): Km = 16.9 µM, kcat = 5.8 s⁻¹; Decanoyl p-nitroanilide (DepNA): Km = 57 µM, kcat = 0.56 s⁻¹ |
| Quantified Difference | Km of ApNA is 3.6-fold higher than AEA; kcat of ApNA is 12-fold lower than AEA. Km of ApNA is 1.05-fold higher than DepNA; kcat of ApNA is 0.86-fold lower than DepNA. |
| Conditions | Wild-type rat FAAH, pH 9.0, 25°C. Data compiled from Patricelli & Cravatt (2001) and Sipe et al. (2002). |
Why This Matters
These kinetic distinctions are critical for researchers selecting a substrate that mimics the enzyme's interaction with polyunsaturated fatty acid amides like anandamide, while avoiding the rapid turnover (and potential substrate depletion artifacts) of the endogenous ligand, and also differentiating from saturated analogs, thereby enabling more controlled and interpretable kinetic assays.
- [1] BRENDA Enzyme Database. Entry for arachidonoyl p-nitroanilide (Ligand ID: 38513) and decanoyl p-nitroanilide (Ligand ID: 38510). View Source
- [2] Sipe, J.C., Chiang, K., Gerber, A.L., Beutler, E., and Cravatt, B.F. (2002) A missense mutation in human fatty acid amide hydrolase associated with problem drug use. Proc. Natl. Acad. Sci. USA, 99, 8394-8399. View Source
- [3] Patricelli, M.P. and Cravatt, B.F. (2001) Characterization and manipulation of the acyl chain selectivity of fatty acid amide hydrolase. Biochemistry, 40, 6107-6115. View Source
